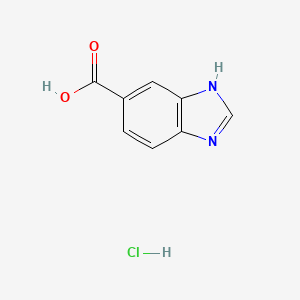
N-(4-Methoxy-2-benzothiazolyl)benzamide
Vue d'ensemble
Description
“N-(4-Methoxy-2-benzothiazolyl)benzamide” is a chemical compound with the molecular formula C15H12N2O2S . It is a derivative of benzamide, which is a significant class of amide compounds widely used in medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves the reaction of 2-amino benzothiazoles with appropriate benzoyl isothiocyanate . The structure of the synthesized compounds is confirmed by chemical tests, elemental analysis, and spectral (IR, 1H NMR, 13C NMR) analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . These techniques help in the identification of functional groups and confirmation of the structure of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. The molecular weight of the compound is 284.33 .Applications De Recherche Scientifique
Antidiabetic Agents
N-(4-Methoxy-2-benzothiazolyl)benzamide derivatives have been studied for their potential as antidiabetic agents. A specific study found that certain derivatives, such as 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluorome thyl)-phenyl]methyl]benzamide (KRP-297), showed promise as candidate drugs for treating diabetes mellitus due to their antihyperglycemic properties (Nomura et al., 1999).
Synthesis and Neuroleptic Activity
Studies have also focused on synthesizing benzamide derivatives, including those related to this compound, for potential neuroleptic (antipsychotic) applications. One research found that cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds exhibited promising inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting their potential use in psychosis treatment (Iwanami et al., 1981).
Liquid Crystals
The compound has been incorporated into the synthesis of new liquid crystals. For example, a series of calamitic liquid crystals with a benzothiazole core and terminal methoxy group, including 6-methoxy-2-(4-alkanoyloxybenzylidenamino)benzothiazoles, were synthesized and characterized, demonstrating potential applications in materials science (Ha et al., 2010).
Antimicrobial and Antitumor Activity
Several studies have explored the antimicrobial and antitumor activities of compounds containing methoxy and benzothiazole groups, like this compound. These studies have revealed that some derivatives exhibit significant anti-CMV activities and antitumor activity, particularly against PC3 cells (Zheng Yuguoa, 2012).
Glucokinase Activators for Diabetes Treatment
Research has identified derivatives of this compound as potent glucokinase activators, which can be beneficial in treating type 2 diabetes. A study found that specific derivatives induced significant glucose uptake in rat hepatocytes and demonstrated potential as treatment options for type 2 diabetes (Park et al., 2014).
Corrosion Inhibition
N-Phenyl-benzamide derivatives, which are structurally similar to this compound, have been evaluated for their efficacy as corrosion inhibitors. These compounds, particularly those with methoxy substituents, showed high efficiency in inhibiting the acidic corrosion of mild steel, indicating their potential industrial applications (Mishra et al., 2018).
Safety and Hazards
While specific safety and hazard information for “N-(4-Methoxy-2-benzothiazolyl)benzamide” is not available, it’s important to note that similar compounds, such as 4-Methoxybenzamide, are known to be harmful if swallowed, cause skin irritation, serious eye irritation, and can be harmful if inhaled .
Mécanisme D'action
Target of Action
N-(4-Methoxy-2-benzothiazolyl)benzamide, also known as N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide, is a derivative of benzothiazole . Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the function of these targets . This interaction can lead to the inhibition of essential biochemical processes in bacteria, leading to their death .
Biochemical Pathways
Given the targets it inhibits, it can be inferred that it affects a wide range of biochemical pathways, including dna replication, protein synthesis, and various metabolic pathways .
Result of Action
The result of the action of this compound is the inhibition of essential biochemical processes in bacteria, leading to their death . This makes it a potential candidate for the development of new antibacterial agents.
Propriétés
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-11-8-5-9-12-13(11)16-15(20-12)17-14(18)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBCPDBLXXFMOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2770643.png)


![N-(2-chloro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)



![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2770657.png)

![2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2770663.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2770665.png)

